molecular formula C15H23NO2 B12004275 1-(Cyclohexylamino)-3-phenoxy-2-propanol

1-(Cyclohexylamino)-3-phenoxy-2-propanol

Cat. No.: B12004275
M. Wt: 249.35 g/mol
InChI Key: UDLYZOOOOAAUHF-UHFFFAOYSA-N
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Description

1-(Cyclohexylamino)-3-phenoxy-2-propanol is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of a cyclohexylamino group and a phenoxy group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cyclohexylamino)-3-phenoxy-2-propanol can be synthesized through several methodsThe reaction typically occurs under mild conditions, with the use of a base such as sodium hydroxide to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclohexylamino)-3-phenoxy-2-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Cyclohexylamino)-3-phenoxy-2-propanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Cyclohexylamino)-3-phenoxy-2-propanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(Cyclohexylamino)-3-phenoxy-2-propanol is unique due to the combination of its cyclohexylamino and phenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

1-(cyclohexylamino)-3-phenoxypropan-2-ol

InChI

InChI=1S/C15H23NO2/c17-14(11-16-13-7-3-1-4-8-13)12-18-15-9-5-2-6-10-15/h2,5-6,9-10,13-14,16-17H,1,3-4,7-8,11-12H2

InChI Key

UDLYZOOOOAAUHF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCC(COC2=CC=CC=C2)O

Origin of Product

United States

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